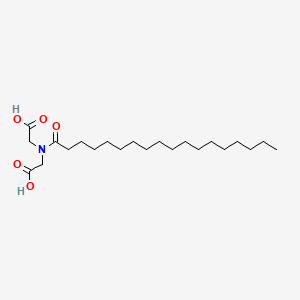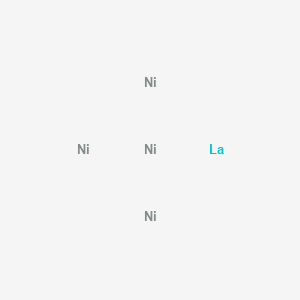
Lanthanum--nickel (1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum–nickel (1/4) is an intermetallic compound composed of lanthanum and nickel. This compound is part of a broader family of lanthanum-nickel alloys, which exhibit unique properties due to the combination of a rare earth element (lanthanum) and a transition metal (nickel). These alloys are known for their applications in various fields, including hydrogen storage, catalysis, and energy conversion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (1/4) can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the direct combination of lanthanum and nickel powders, followed by high-temperature annealing to form the desired intermetallic compound. The reaction typically occurs at temperatures above 1000°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, lanthanum–nickel (1/4) is often produced using high-temperature melting and casting techniques. The raw materials, lanthanum and nickel, are melted together in a vacuum or inert gas environment to form a homogeneous alloy. The molten alloy is then cast into molds and allowed to solidify, followed by annealing to achieve the desired microstructure and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum–nickel (1/4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by air at elevated temperatures, forming lanthanum oxide and nickel oxide.
Hydrogenation: It can absorb hydrogen to form hydrides, which are useful for hydrogen storage applications.
Acid Reactions: The compound reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid, producing lanthanum salts and nickel salts along with hydrogen gas.
Common Reagents and Conditions
Oxidation: Typically occurs at temperatures above 200°C in the presence of oxygen.
Hydrogenation: Conducted under high hydrogen pressure and moderate temperatures.
Acid Reactions: Performed at room temperature with dilute acids.
Major Products Formed
Oxidation: Lanthanum oxide and nickel oxide.
Hydrogenation: Lanthanum–nickel hydrides.
Acid Reactions: Lanthanum chloride, lanthanum sulfate, lanthanum nitrate, nickel chloride, nickel sulfate, and nickel nitrate.
Wissenschaftliche Forschungsanwendungen
Lanthanum–nickel (1/4) has a wide range of scientific research applications:
Hydrogen Storage: The compound’s ability to form hydrides makes it an excellent material for hydrogen storage, which is crucial for fuel cell technologies.
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and reforming reactions.
Energy Conversion: The compound is employed in the development of electrodes for batteries and fuel cells, enhancing their efficiency and performance.
Material Science:
Wirkmechanismus
The mechanism by which lanthanum–nickel (1/4) exerts its effects is primarily related to its ability to interact with hydrogen and other gases. The compound’s structure allows it to absorb and release hydrogen, making it an effective hydrogen storage material. Additionally, its catalytic properties are due to the active sites on the surface of the alloy, which facilitate various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanthanum–nickel (1/5): Another intermetallic compound with a higher nickel content, known for its hydrogen storage capacity.
Lanthanum–nickel (2/7): A compound with a different stoichiometry, also used in hydrogen storage and catalysis.
Lanthanum–nickel (3/2): Known for its unique electronic properties and applications in advanced materials.
Uniqueness
Lanthanum–nickel (1/4) is unique due to its specific stoichiometry, which provides a balance between hydrogen storage capacity and catalytic activity. Its ability to form stable hydrides and its effectiveness as a catalyst make it a valuable material in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65380-45-2 |
|---|---|
Molekularformel |
LaNi4 |
Molekulargewicht |
373.679 g/mol |
IUPAC-Name |
lanthanum;nickel |
InChI |
InChI=1S/La.4Ni |
InChI-Schlüssel |
CYHIEWQCXZYEKK-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


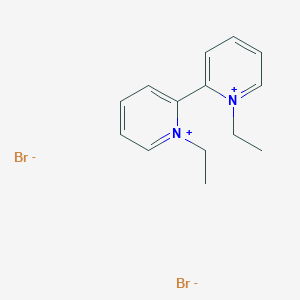
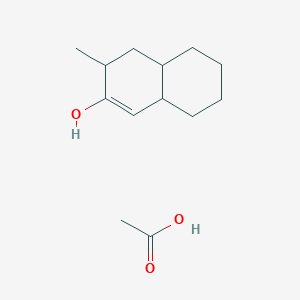
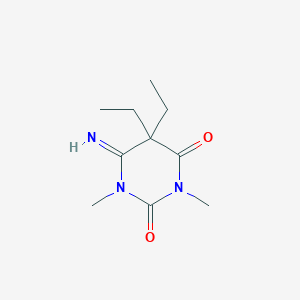

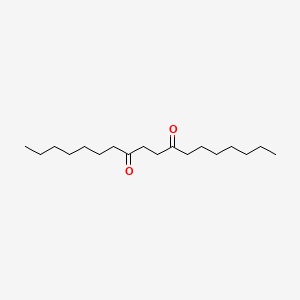
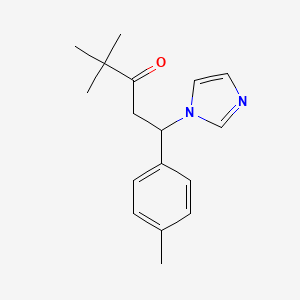

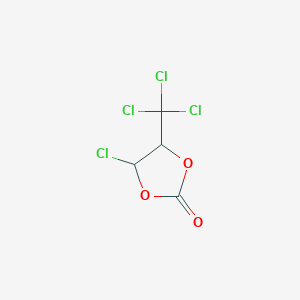
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)

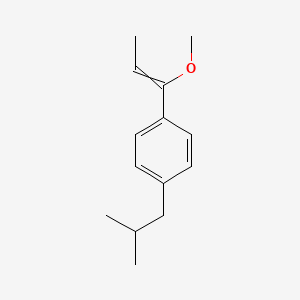
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
